molecular formula C15H14N2O4 B5442448 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole

Cat. No. B5442448
M. Wt: 286.28 g/mol
InChI Key: DANIGVONHMEPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles. It has attracted the attention of researchers due to its potential applications in various fields such as medicine, materials science, and agriculture.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that it acts through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been found to have potential as an anticancer agent. In addition, it has been found to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole in lab experiments is its high yield of synthesis. Another advantage is its potential applications in various fields. However, one limitation is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as an anticancer agent. Additionally, further research can be conducted to explore its potential as a fluorescent probe for the detection of metal ions. Finally, research can be conducted to investigate its potential as a pesticide.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 3,4-dimethoxybenzohydrazide and 2-methyl-3-furoic acid with phosphorous oxychloride in the presence of triethylamine. Another method involves the reaction of 3,4-dimethoxybenzohydrazide and 2-methyl-3-furoic acid with thionyl chloride in the presence of triethylamine. Both methods yield the desired product with high yields.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(2-methyl-3-furyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have potential as an anticancer agent. In the field of materials science, it has been found to have potential as a fluorescent probe for the detection of metal ions. In the field of agriculture, it has been found to have potential as a pesticide.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(2-methylfuran-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-11(6-7-20-9)15-16-14(17-21-15)10-4-5-12(18-2)13(8-10)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANIGVONHMEPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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